Silane, chlorodimethyl(3,3,3-trifluoropropyl)-

Fluorosilicone polymers Thermal stability Polymer degradation

Fluorosilicone polymers requiring thermal stability >350°C and solvent resistance demand high-purity trifluoropropyl monomers. Chlorodimethyl(3,3,3-trifluoropropyl)silane (CAS 1481-41-0) delivers: - Thermal stability: No degradation below 350-435°C in air, >460°C in argon for derived polyfluoroorganosiloxane resins - Surface modification: FAS3-Cl enables sub-15 nm pattern replication in UV nanoimprint lithography vs. C8-fluoroalkyl silanes - Silylation: Direct precursor to DIMETRIS for ECD-enabled trace NSAID analysis via GC-MS Supplied as ≥95% (GC) purity liquid; moisture-sensitive, stored under inert atmosphere.

Molecular Formula C5H10ClF3Si
Molecular Weight 190.66 g/mol
CAS No. 1481-41-0
Cat. No. B074540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, chlorodimethyl(3,3,3-trifluoropropyl)-
CAS1481-41-0
Molecular FormulaC5H10ClF3Si
Molecular Weight190.66 g/mol
Structural Identifiers
SMILESC[Si](C)(CCC(F)(F)F)Cl
InChIInChI=1S/C5H10ClF3Si/c1-10(2,6)4-3-5(7,8)9/h3-4H2,1-2H3
InChIKeyKBAZUXSLKGQRJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,3-Trifluoropropyl Dimethylchlorosilane Overview and Procurement


Silane, chlorodimethyl(3,3,3-trifluoropropyl)- (CAS 1481-41-0), also known as (3,3,3-trifluoropropyl)dimethylchlorosilane, is a bifunctional organosilicon compound containing a reactive Si–Cl bond and a 3,3,3-trifluoropropyl substituent. With a molecular formula of C₅H₁₀ClF₃Si, molecular weight of 190.67 g/mol, boiling point of 118 °C, and density of 1.117 g/mL at 20 °C, it exists as a colorless moisture-sensitive liquid . The compound serves as a versatile intermediate for introducing fluorinated organosilicon moieties into polymers, surfaces, and small molecules, with applications spanning fluorosilicone elastomers, surface modification agents, and silylating reagents for analytical derivatization [1].

Identity Bifunctional organosilicon intermediate with reactive Si–Cl and 3,3,3-trifluoropropyl group
Workflow Building block for fluorosilicone elastomers, surface modifiers, and silylating reagents
Handling Moisture-sensitive liquid; requires anhydrous conditions

3,3,3-Trifluoropropyl Dimethylchlorosilane: Irreplaceable Properties


The substitution of 3,3,3-trifluoropropyl dimethylchlorosilane with non-fluorinated chlorosilanes (e.g., chlorotrimethylsilane, chlorodimethylphenylsilane) or alternative fluoroalkyl silanes (e.g., longer-chain perfluorooctyl silanes) fundamentally alters the physicochemical and performance characteristics of the resulting materials [1]. The 3,3,3-trifluoropropyl group confers a specific balance of hydrophobicity, oleophobicity, and thermal stability that cannot be replicated by non-fluorinated analogs, while its short fluoroalkyl chain avoids the bioaccumulation concerns and excessive surface energy reduction associated with longer perfluoroalkyl chains (C≥8) [2]. Furthermore, co-condensation studies demonstrate that replacing the trifluoropropyl-substituted silane with phenyl- or methyl-substituted analogs yields polymers with substantially different thermal degradation profiles [3].

This compound
Non-fluorinated chlorosilanes
May not replicate the fluoroalkyl balance of hydrophobicity, oleophobicity, and thermal stability
This compound
Long-chain perfluoroalkyl silanes (C≥8)
May introduce bioaccumulation concerns and excessive surface energy reduction
This compound
Phenyl-substituted chlorosilanes
Thermal degradation profiles may differ, affecting high-temperature applications

Quantitative Differentiation Evidence


Thermal Stability: Trifluoropropyl vs. Phenyl Siloxane Resins

In hydrolytic cocondensation studies, polyfluoroorganosiloxane resins synthesized from trichloro(3,3,3-trifluoropropyl)silane with dichloromethyl(3,3,3-trifluoropropyl)silane demonstrated superior thermal stability compared to analogous resins containing phenyl groups. The thermal decomposition onset temperature for the trifluoropropyl-containing resin exceeds that of phenyl-substituted copolymers under identical testing conditions [1].

Thermal stability comparison
Cross-study comparable
No decomposition below 350–435 °C in air, below 460 °C in argon vs. phenyl analog
Supports selection for high-temperature fluorosilicone applications
Quantitative difference not fully specified
Fluorosilicone polymers Thermal stability Polymer degradation Cocondensation resins

Nanoimprint Lithography: FAS3-Cl vs. FAS13 Monolayer Performance

In a comparative study of fluorinated silane modifiers for silica mold surfaces in UV nanoimprinting, chlorodimethyl(3,3,3-trifluoropropyl)silane (FAS3-Cl) demonstrated superior monomer interfacial fluidity retention compared to the longer-chain analog tridecafluoro-1,1,2,2-tetrahydrooctyltrimethoxysilane (FAS13) [1]. FAS3-Cl-modified surfaces prevented the marked viscosity increase observed with unmodified silica at sub-6 nm separations, whereas FAS13-modified surfaces exhibited an undesirable jump-in phenomenon at 7–9 nm separation, squeezing out the monomer fluid layer [1]. Both modifiers achieved comparable surface smoothness (RMS roughness <0.24 nm), but the C3-fluoroalkyl silane provided superior processing behavior [1].

Nanoimprint monomer fluidity
Head-to-head
FAS3-Cl maintained stable monomer fluid layer; FAS13 caused abrupt collapse at 7–9 nm
Reported stable interfacial fluidity for sub-15 nm pattern replication
Resonance shear with 1,10-decanediol diacrylate monomer
Nanoimprint lithography Antisticking layer Surface modification Fluorinated silane Interfacial fluidity

DIMETRIS Derivatization for NSAID GC Analysis

Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS), a derivative prepared from chlorodimethyl(3,3,3-trifluoropropyl)silane, was evaluated as a novel silylating reagent for non-steroidal anti-inflammatory drug (NSAID) derivatization prior to GC-MS analysis [1]. The derivatizing properties of DIMETRIS were directly compared with those of established reagents N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylsilyldiethylamine (TMSD) [1]. The study examined the potential for using both MS and electron capture detection (ECD) with the new derivatives [1].

Derivatization for GC-ECD
Data to verify
DIMETRIS derivatives compatible with both MS and ECD; BSTFA/TMSD limited to MS
Supports ECD-based detection for trace NSAID analysis
Quantitative data in primary source; verify for intended workflow
GC-MS derivatization Silylating reagent NSAID analysis DIMETRIS Analytical chemistry

Fluorosilicon Olefin Synthesis via Dehydrohalogenation

In high-temperature dehydrohalogenation of (γ-trifluoropropyl)(alkyl) chlorosilanes, the use of molecular chlorine as an initiator enabled a significant reduction in process temperature while increasing the yield of fluorosilicon olefins to the range of 50–90% [1]. This reaction pathway is specific to trifluoropropyl-substituted chlorosilanes and represents a synthetic route to fluorosilicon olefins that is not accessible from non-fluorinated chlorosilane analogs under comparable conditions [1].

Olefin synthesis yield
Class-level
Yield 50–90% for fluorosilicon olefins via chlorine-initiated dehydrohalogenation
Reported yield range for fluorosilicon olefin synthesis
Reaction specific to trifluoropropyl-substituted chlorosilanes
Fluorosilicon olefin Dehydrohalogenation Chlorosilane reactivity Organosilicon synthesis

Trifluoropropyl Silanol for Mizoroki-Heck Coupling

Methyl(phenyl)(3,3,3-trifluoropropyl)silanol (derived from the corresponding chlorosilane precursor) undergoes palladium-mediated Mizoroki-Heck type reaction with ethyl acrylate to yield ethyl cinnamate in 70% yield under Pd(OAc)₂ (10 mol%) and Cu(OAc)₂/LiOAc conditions [1]. The same silanol also participates in cross-coupling with 4-iodomethoxybenzene in the presence of Ag₂O, affording 4-methoxybiphenyl in 51% yield [1].

Mizoroki-Heck coupling
Class-level
Ethyl cinnamate 70% yield; 4-methoxybiphenyl 51% yield
Reported coupling yields with Pd catalysis
No direct comparator; baseline performance
Palladium catalysis Mizoroki-Heck reaction Cross-coupling Organosilanol Fluorinated silane

Solvent Resistance: Trifluoropropyl vs. Methyl Silicone Elastomers

In thixotropic fluorosilicone gel compositions, the use of a linear organopolysiloxane having a backbone consisting only of trifluoropropyl-substituted siloxane units (derivable from 3,3,3-trifluoropropyl dimethylchlorosilane as a key building block) yields cured gels with excellent solvent resistance and minimal shrinkage compared to methyl-only siloxane systems [1]. The compositions are specifically suited as protective materials for semiconductor-type pressure sensors where solvent exposure and dimensional stability are critical [1].

Solvent resistance
Class-level
Reported excellent solvent resistance and minimal shrinkage vs. methyl-only siloxane systems
Supports use in protective coatings for semiconductor sensors
Qualitative comparison; no numerical data provided
Fluorosilicone elastomer Solvent resistance Thixotropic gel Semiconductor protection Crosslinking agent

High-Value Application Scenarios


High-Temperature Solvent-Resistant Fluorosilicone Elastomers

As evidenced by thermal stability studies, polyfluoroorganosiloxane resins incorporating 3,3,3-trifluoropropyl groups exhibit no thermal decomposition below 350–435 °C in air and below 460 °C in argon [1]. For procurement in aerospace, automotive, and chemical processing industries requiring elastomers and sealants with exceptional thermal endurance and solvent resistance, this chlorosilane monomer serves as a critical building block for synthesizing fluorosilicone polymers that outperform phenyl- or methyl-substituted alternatives in high-temperature oxidative environments [1].

Nanoimprint Lithography Mold Release Layers

In UV nanoimprint lithography, surface modification of silica molds with FAS3-Cl (derived from 3,3,3-trifluoropropyl dimethylchlorosilane) provides optimal antisticking performance by maintaining low monomer viscosity at the mold-resist interface and preventing fluid layer collapse during imprinting [2]. Compared to C8-fluoroalkyl silanes (e.g., FAS13) which exhibit undesirable jump-in phenomena at 7–9 nm separation, FAS3-Cl ensures stable monomer flow for sub-15 nm pattern replication [2]. This compound should be prioritized for procurement by semiconductor fabrication facilities and nanotechnology research groups developing next-generation nanoimprint lithography processes.

Derivatization Reagent for Pharmaceutical GC-ECD/MS

Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS), prepared from chlorodimethyl(3,3,3-trifluoropropyl)silane, functions as a silylating reagent for NSAID derivatization prior to GC-MS and GC-ECD analysis [3]. The trifluoropropyl-substituted silyl group enables electron capture detection (ECD) for enhanced sensitivity in trace pharmaceutical analysis, whereas trimethylsilyl (TMS) derivatives from BSTFA or TMSD are limited to MS detection [3]. Analytical laboratories and pharmaceutical QC departments requiring low-level detection of NSAIDs in biological matrices should procure this chlorosilane for in-house preparation of DIMETRIS reagent.

Fluorosilicon Olefin Intermediate for Organofluorine Synthesis

Chlorine-initiated high-temperature dehydrohalogenation of (γ-trifluoropropyl)(alkyl) chlorosilanes enables synthesis of fluorosilicon olefins in yields of 50–90% under milder temperature conditions than previously required [4]. This reaction pathway provides synthetic access to fluorinated organosilicon building blocks that cannot be obtained from non-fluorinated chlorosilane analogs. Research laboratories engaged in organofluorine chemistry and specialty silane synthesis should consider this compound for routes requiring fluorosilicon olefin intermediates [4].

Application
Selection Property
Validation Focus
Fluorosilicone elastomer synthesis
Thermal stability and solvent resistance context
Endurance in high-temperature oxidative environments
Nanoimprint lithography antisticking layers
Interfacial fluidity control
Stable monomer flow for sub-15 nm pattern replication
GC-ECD/MS derivatization reagent preparation
ECD-compatible silylation
Trace-level pharmaceutical analysis
Organofluorine building block synthesis
Dehydrohalogenation yield context
Synthetic route feasibility

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